molecular formula C11H14FNO2 B12276506 2-Amino-3-tert-butyl-6-fluoro-benzoic acid

2-Amino-3-tert-butyl-6-fluoro-benzoic acid

Katalognummer: B12276506
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: ULXXEXILDQHOKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-tert-butyl-6-fluoro-benzoic acid is an organic compound with the molecular formula C11H14FNO2 It is a derivative of benzoic acid, featuring an amino group, a tert-butyl group, and a fluorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid typically involves multi-step organic reactions. One common method is the introduction of the tert-butyl group and the fluorine atom onto the benzene ring, followed by the introduction of the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-tert-butyl-6-fluoro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-tert-butyl-6-fluoro-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group, tert-butyl group, and fluorine atom can influence the compound’s binding affinity and specificity, affecting its biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Lacks the tert-butyl group, which can affect its chemical properties and reactivity.

    3-tert-Butyl-6-fluorobenzoic acid: Lacks the amino group, which can influence its biological activity.

    2-Amino-3-tert-butylbenzoic acid: Lacks the fluorine atom, which can affect its chemical stability and reactivity.

Uniqueness

2-Amino-3-tert-butyl-6-fluoro-benzoic acid is unique due to the combination of the amino group, tert-butyl group, and fluorine atom on the benzene ring. This combination imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C11H14FNO2

Molekulargewicht

211.23 g/mol

IUPAC-Name

2-amino-3-tert-butyl-6-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)6-4-5-7(12)8(9(6)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15)

InChI-Schlüssel

ULXXEXILDQHOKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C(=C(C=C1)F)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.